2-{4-[(5-chloro-4-methyl-2-propoxyphenyl)sulfonyl]-1-piperazinyl}ethanol
Overview
Description
2-{4-[(5-chloro-4-methyl-2-propoxyphenyl)sulfonyl]-1-piperazinyl}ethanol is a complex organic compound that features a piperazine ring substituted with a sulfonyl group and an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(5-chloro-4-methyl-2-propoxyphenyl)sulfonyl]-1-piperazinyl}ethanol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Nucleophilic Substitution: The initial step involves the nucleophilic substitution of 5-chloro-4-methyl-2-propoxyphenyl with a sulfonyl chloride to form the sulfonyl derivative.
Piperazine Ring Formation: The sulfonyl derivative is then reacted with piperazine under controlled conditions to form the piperazinyl intermediate.
Ethanol Addition: Finally, the piperazinyl intermediate undergoes a reaction with ethanol to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{4-[(5-chloro-4-methyl-2-propoxyphenyl)sulfonyl]-1-piperazinyl}ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro and sulfonyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{4-[(5-chloro-4-methyl-2-propoxyphenyl)sulfonyl]-1-piperazinyl}ethanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{4-[(5-chloro-4-methyl-2-propoxyphenyl)sulfonyl]-1-piperazinyl}ethanol involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The piperazine ring may also interact with neurotransmitter receptors, influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
2-{4-[(5-chloro-4-methyl-2-propoxyphenyl)sulfonyl]-1-piperazinyl}methanol: Similar structure but with a methanol moiety instead of ethanol.
2-{4-[(5-chloro-4-methyl-2-propoxyphenyl)sulfonyl]-1-piperazinyl}propanol: Contains a propanol group, offering different physicochemical properties.
Uniqueness
The presence of the ethanol moiety in 2-{4-[(5-chloro-4-methyl-2-propoxyphenyl)sulfonyl]-1-piperazinyl}ethanol provides unique solubility and reactivity characteristics, distinguishing it from its analogs.
Properties
IUPAC Name |
2-[4-(5-chloro-4-methyl-2-propoxyphenyl)sulfonylpiperazin-1-yl]ethanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25ClN2O4S/c1-3-10-23-15-11-13(2)14(17)12-16(15)24(21,22)19-6-4-18(5-7-19)8-9-20/h11-12,20H,3-10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGLNSRSZAAEWDF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C(=C1)C)Cl)S(=O)(=O)N2CCN(CC2)CCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25ClN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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